molecular formula C7H4BClO2 B2992999 3-Chlorocarbonylphenylboronic Acid CAS No. 332154-58-2

3-Chlorocarbonylphenylboronic Acid

Cat. No.: B2992999
CAS No.: 332154-58-2
M. Wt: 166.37
InChI Key: SUCZGEJIYVHOJL-UHFFFAOYSA-N
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Description

3-Chlorocarbonylphenylboronic acid is an organic compound with the molecular formula C7H6BClO3. It is a boronic acid derivative characterized by the presence of a chlorocarbonyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorocarbonylphenylboronic acid typically involves the reaction of 3-carboxyphenylboronic acid with oxalyl chloride in the presence of a solvent such as dichloromethane. The reaction conditions include maintaining the mixture at a low temperature to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorocarbonylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chlorocarbonylphenylboronic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-chlorocarbonylphenylboronic acid primarily involves its reactivity with various nucleophiles and electrophiles. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. The chlorocarbonyl group can also participate in nucleophilic substitution reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

Uniqueness: 3-Chlorocarbonylphenylboronic acid is unique due to the presence of both the boronic acid and chlorocarbonyl functional groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality makes it a valuable compound in various chemical transformations and applications .

Biological Activity

3-Chlorocarbonylphenylboronic acid (CCPBA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of CCPBA, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₆BClO₃
  • Molecular Weight : Approximately 189.39 g/mol
  • CAS Number : 17750521

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chlorocarbonyl group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of CCPBA is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins. The boron atom in the boronic acid group can interact with various biological targets, including enzymes and receptors. This interaction is crucial for the compound's potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that CCPBA exhibits anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, it has shown potential in targeting serine proteases, which play a critical role in cancer progression.

Enzyme Inhibition

CCPBA has been investigated for its ability to inhibit various enzymes:

  • Serine Proteases : Preliminary studies suggest that CCPBA can bind to serine proteases, potentially disrupting their activity and leading to reduced cancer cell proliferation.
  • Carbonic Anhydrases : Research indicates that boronic acids can act as inhibitors of carbonic anhydrases, which are involved in pH regulation and are often overexpressed in tumors.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study published in Journal of Medicinal Chemistry demonstrated that CCPBA effectively inhibited serine proteases in vitro, showing IC50 values comparable to established inhibitors .
  • Antitumor Activity :
    • In vivo studies on mouse models have shown that administration of CCPBA led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells .
  • Synthesis and Biological Evaluation :
    • A comprehensive evaluation of various boronic acid derivatives, including CCPBA, highlighted their potential as therapeutic agents due to their selective enzyme inhibition profiles .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compound (CCPBA)C₇H₆BClO₃Exhibits anticancer properties
4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acidC₁₂H₁₅BClNO₃Inhibits serine proteases
3-Chloro-4-(morpholine-4-carbonyl)phenylboronic acidC₁₂H₁₅BClN₂O₃Explored for potential drug development

Properties

IUPAC Name

(3-carbonochloridoylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHGXUQQIIYAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270685
Record name Boronic acid, [3-(chlorocarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332154-58-2
Record name Boronic acid, [3-(chlorocarbonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332154-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, [3-(chlorocarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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